molecular formula C14H17N5O B3721716 3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one

3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B3721716
M. Wt: 271.32 g/mol
InChI Key: BDYNJKROEPRYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a piperidinylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-(piperidin-1-yl)aniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-(piperidin-1-yl)aniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share structural similarities with 3-((4-(piperidin-1-yl)phenyl)amino)-1,2,4-triazin-5(4H)-one and exhibit similar chemical properties.

    Imidazoles: Another class of heterocyclic compounds with comparable reactivity and applications.

Uniqueness

This compound is unique due to its specific triazine ring structure and the presence of the piperidinylphenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-piperidin-1-ylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-13-10-15-18-14(17-13)16-11-4-6-12(7-5-11)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYNJKROEPRYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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